molecular formula C15H13Cl2NO B248935 N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B248935
M. Wt: 294.2 g/mol
InChI Key: OWQYPJPXZCORDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide, also known as DCF, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.2 g/mol. DCF is primarily used in the field of pharmacology and toxicology to study the mechanism of action, biochemical and physiological effects, and future directions of various drugs and chemicals.

Mechanism of Action

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX-2, N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat pain and inflammation associated with various conditions, including arthritis, menstrual cramps, and headaches. N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide has also been shown to have potential in the treatment of cancer, as it exhibits anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high purity, solubility, and stability. It is also relatively easy to synthesize and has a low cost. However, N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide in scientific research. One potential direction is the development of new drugs and chemicals that target the COX-2 enzyme, as N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide has shown promise in this area. Another potential direction is the study of the biochemical and physiological effects of N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide on various cell types and tissues, as well as its potential use in the treatment of cancer and other diseases.
In conclusion, N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide is a valuable compound for scientific research, with a wide range of applications in pharmacology, toxicology, and drug discovery. Its mechanism of action, biochemical and physiological effects, and future directions are all important areas of study, and further research is needed to fully understand the potential of this compound.

Synthesis Methods

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide can be synthesized by the reaction of 3,4-dichloroaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide as a white crystalline powder with a high purity and yield.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide has a wide range of scientific research applications, including pharmacology, toxicology, and drug discovery. It is commonly used as a reference compound in the development of new drugs and chemicals, as it exhibits a wide range of biochemical and physiological effects. N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide is also used to study the mechanism of action of various drugs and chemicals, as well as their advantages and limitations for lab experiments.

properties

Product Name

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-11(10)8-15(19)18-12-6-7-13(16)14(17)9-12/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

OWQYPJPXZCORDQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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